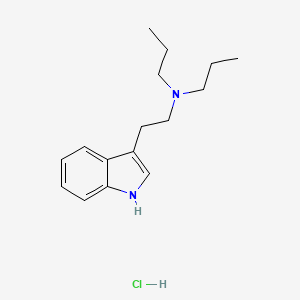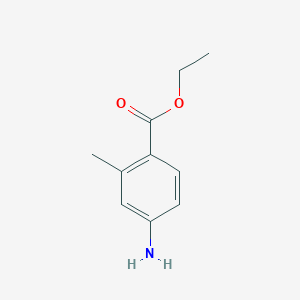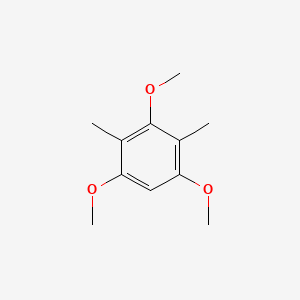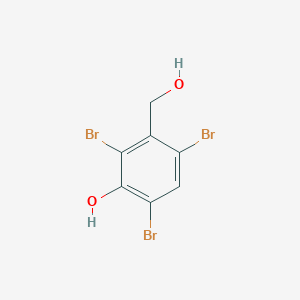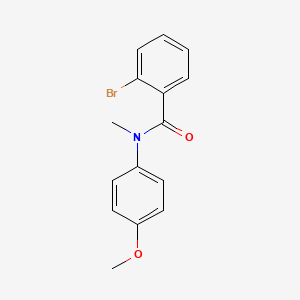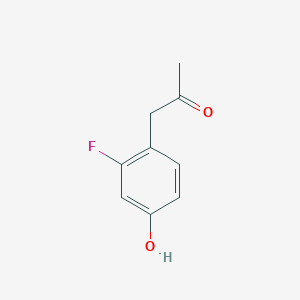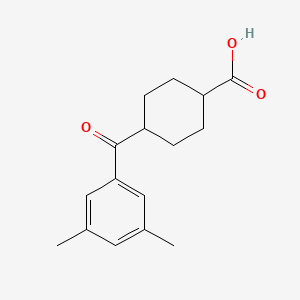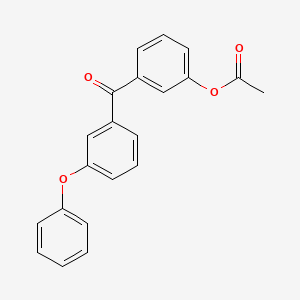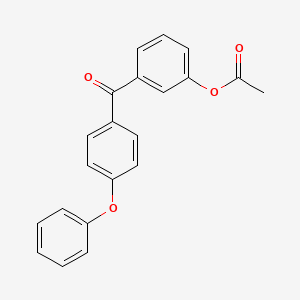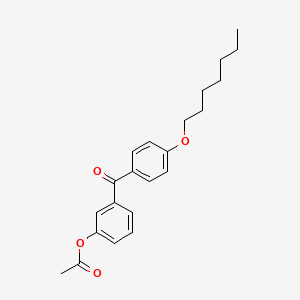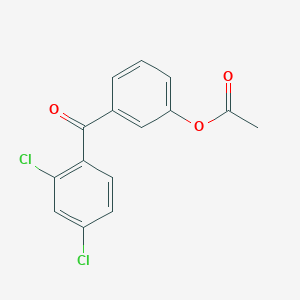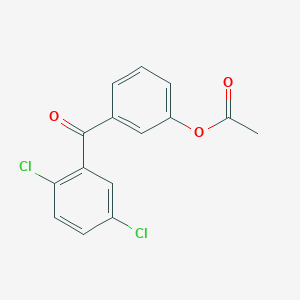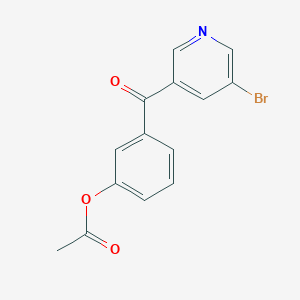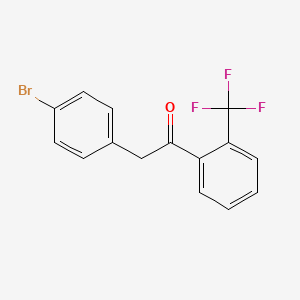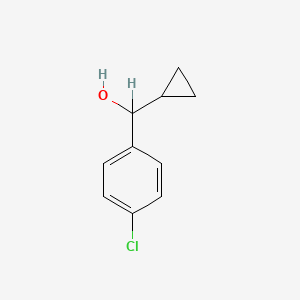
(4-Chlorophenyl)(cyclopropyl)methanol
Übersicht
Beschreibung
The compound (4-Chlorophenyl)(cyclopropyl)methanol is a chemical compound with the molecular formula C10H11ClO1. It has a molecular weight of 182.651.
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in various studies. For instance, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles have been synthesized and tested for antitubercular activity2. Another study reported the enantioselective synthesis of the enantiopure alcohol derivatives of 4′-chlorophenyl cyclopropyl ketone and benzyl 4′-chlorophenyl ketone3.Molecular Structure Analysis
The molecular structure of (4-Chlorophenyl)(cyclopropyl)methanol can be represented by the linear formula C10H11ClO14. More detailed structural analysis can be found in various databases45.
Chemical Reactions Analysis
The chemical reactions involving(4-Chlorophenyl)(cyclopropyl)methanol are not well-documented. However, cyclopropane-containing compounds have been studied extensively, and they are known to undergo a variety of reactions6. For instance, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles have been synthesized and tested for antitubercular activity2.Physical And Chemical Properties Analysis
The physical and chemical properties of(4-Chlorophenyl)(cyclopropyl)methanol are not well-documented. However, it is known that the compound has a molecular weight of 182.651. More detailed information about its physical and chemical properties can be found in various databases17.Wissenschaftliche Forschungsanwendungen
Photogeneration and Reactivity of Aryl Cations
One study explored the photochemistry of 4-chlorophenol and 4-chloroanisole, leading to the generation of aryl cations. These cations were found to add to pi nucleophiles, demonstrating a mechanism for arylation that could be relevant for the synthesis of (4-Chlorophenyl)(cyclopropyl)methanol derivatives (Protti, Fagnoni, Mella, & Albini, 2004).
Antitubercular Activities
A series of compounds including (4-Chlorophenyl)(cyclopropyl)methanol derivatives showed promising antitubercular activity against Mycobacterium tuberculosis. This indicates the potential for developing new antitubercular agents based on this structure (Bisht et al., 2010).
Synthesis and Optimization
The synthesis process of (4-Chlorophenyl)(cyclopropyl)methanone derivatives, including the optimization of yields and process efficiency, has been extensively studied. This research is crucial for enhancing the availability of these compounds for further applications (Xue-yan, 2011).
Biocatalytic Synthesis
The biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using recombinant Escherichia coli in a liquid-liquid biphasic microreaction system represents a green and efficient synthesis method. This approach offers advantages in terms of environmental sustainability and efficiency (Chen et al., 2021).
Anticancer and Antituberculosis Studies
Research on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives has highlighted significant anticancer and antituberculosis activities, suggesting the potential of (4-Chlorophenyl)(cyclopropyl)methanol derivatives in the development of new therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Safety And Hazards
The safety and hazards associated with (4-Chlorophenyl)(cyclopropyl)methanol are not well-documented. However, it is known that the compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with the compound are H302, H312, and H3321.
Zukünftige Richtungen
The future directions for research on (4-Chlorophenyl)(cyclopropyl)methanol are not well-documented. However, given the compound’s potential biological activities23, it is likely that further research will focus on exploring these activities and developing new synthetic methods for the compound and its derivatives.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-cyclopropylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKPSDBTSRWVOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939556 | |
| Record name | (4-Chlorophenyl)(cyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(cyclopropyl)methanol | |
CAS RN |
18228-43-8 | |
| Record name | 4-Chloro-α-cyclopropylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18228-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-alpha-cyclopropylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018228438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Chlorophenyl)(cyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-α-cyclopropylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


